molecular formula C18H20N2O2 B12284068 6-AllyldihydronorisolysergicAcid

6-AllyldihydronorisolysergicAcid

Cat. No.: B12284068
M. Wt: 296.4 g/mol
InChI Key: YAICYXFUKKMAKO-UHFFFAOYSA-N
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Description

Chemical Name: 6-Allyldihydronorisolysergic Acid CAS Number: 86891-15-8 Molecular Formula: C₁₈H₂₀N₂O₂ Molecular Weight: 296.36 g/mol (calculated)

6-Allyldihydronorisolysergic Acid is an ergoline derivative, structurally related to lysergic acid. It is primarily recognized as a synthetic intermediate in the production of pharmaceuticals such as cabergoline and other dopaminergic agents . The compound features a dihydroergoline backbone with an allyl substituent at the 6-position and a carboxylic acid group at the 8β position. Its synthesis involves allylation and reduction steps under controlled conditions, often confirmed via nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) .

Properties

IUPAC Name

7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAICYXFUKKMAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Allyldihydronorisolysergic Acid involves several steps, including the formation of the ergoline ring system and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6-Allyldihydronorisolysergic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Allyldihydronorisolysergic Acid involves its interaction with dopamine receptors in the brain. It acts as an agonist or antagonist, depending on the specific receptor subtype and the context of the study . The compound’s effects are mediated through the modulation of neurotransmitter release and signal transduction pathways, influencing various physiological and behavioral responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 6-Allyldihydronorisolysergic Acid and related ergoline derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups
6-Allyldihydronorisolysergic Acid 86891-15-8 C₁₈H₂₀N₂O₂ 6-allyl, 8β-carboxylic acid Carboxylic acid, allyl, amine
6-Allyldihydronorisolysergic Acid Methyl Ester 86891-16-9 C₁₉H₂₂N₂O₂ 6-allyl, 8β-methyl ester Ester, allyl, amine
Cabergoline 81409-90-7 C₂₆H₃₇N₅O₂ 6-allyl, 8β-methyl ester, 2-chloroethyl Ester, tertiary amine, chloride
AL-LAD6 (N-AllylnorLSD) 65527-61-9 C₂₂H₂₇N₃O 6-allyl, 8β-carboxamide (diethylamide) Amide, allyl, tertiary amine

Key Observations :

  • Cabergoline : Incorporates a 2-chloroethyl group and a larger ergoline backbone, contributing to its dopamine D2 receptor agonism and clinical use in hyperprolactinemia .
  • AL-LAD6 : Features a diethylamide group instead of a carboxylic acid, conferring psychedelic properties akin to LSD but with reduced potency due to steric effects of the allyl group .

Pharmacological and Physicochemical Properties

Property 6-Allyldihydronorisolysergic Acid Methyl Ester Derivative AL-LAD6 Cabergoline
Solubility Low (polar carboxylic acid) Moderate (ester group) Low (amide group) Low (lipophilic)
Thermal Stability Stable up to 200°C (TGA data) Similar to parent acid Not reported Stable under refrigeration
Bioactivity Intermediate (non-therapeutic) Intermediate Psychedelic Dopamine agonist
Synthetic Complexity Moderate Moderate High (amide synthesis) High (multi-step)

Functional Group Impact :

  • The carboxylic acid in 6-Allyldihydronorisolysergic Acid facilitates salt formation (e.g., sodium salts) for improved solubility in polar solvents .
  • The amide group in AL-LAD6 enhances receptor binding but reduces metabolic stability compared to ester or acid derivatives .

Analytical Characterization

All compounds are characterized using:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., allyl protons at δ 5.0–5.8 ppm) .
  • Thermogravimetric Analysis (TGA): Used to assess thermal decomposition; 6-Allyldihydronorisolysergic Acid shows stability up to 200°C .
  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 296 for the parent acid) .

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